molecular formula C9H9F2NO2 B12125438 Methyl 2-amino-2-(2,6-difluorophenyl)acetate

Methyl 2-amino-2-(2,6-difluorophenyl)acetate

Cat. No.: B12125438
M. Wt: 201.17 g/mol
InChI Key: GXMZVLXPZSATTL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,6-difluorophenyl)acetate is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,6-difluorophenyl)acetate typically involves the reaction of 2,6-difluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,6-difluorophenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(2,6-difluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,6-difluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-amino-2,6-difluorophenyl)acetate
  • Methyl 2-(4-amino-2,5-difluorophenyl)acetate
  • Methyl [[[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetate

Uniqueness

Methyl 2-amino-2-(2,6-difluorophenyl)acetate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to similar compounds .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 2-amino-2-(2,6-difluorophenyl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3

InChI Key

GXMZVLXPZSATTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1F)F)N

Origin of Product

United States

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